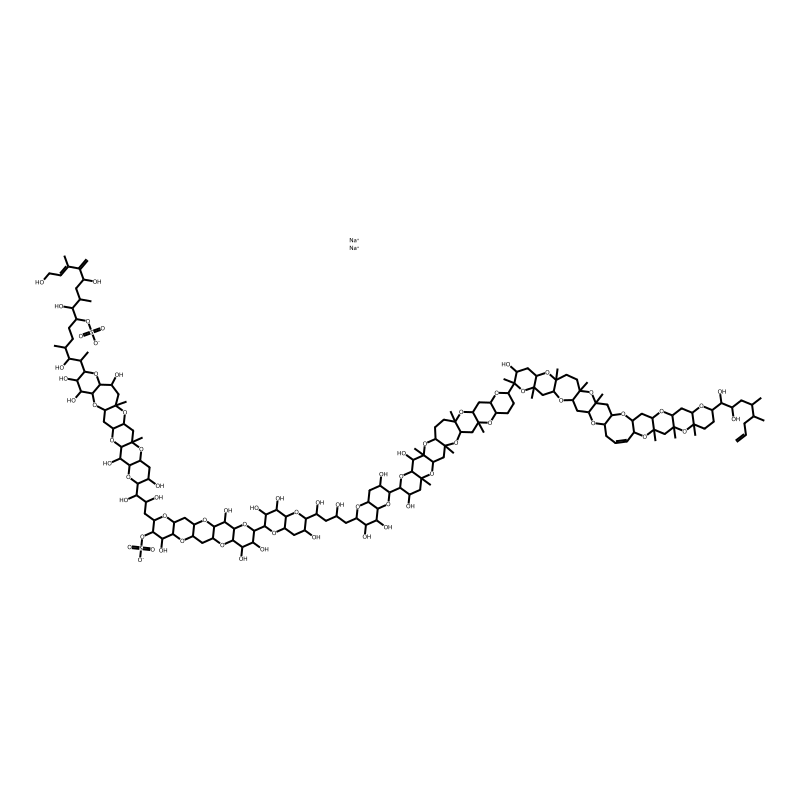

Maitotoxin

Content Navigation

Generic ionophores like ionomycin compromise membrane integrity and bypass endogenous channel biology. Maitotoxin solves this by selectively and irreversibly activating native TRPC1 channels at picomolar concentrations, delivering a sustained, channel-mediated calcium influx without disrupting the bilayer. Key supply advantages:

- Precision activation: Directly opens endogenous non-selective cation channels, preserving native signaling cascades for authentic results.

- Extreme potency: Effective at pM levels, providing a maximal, artifact-free positive control in high-throughput calcium screens.

- Supply confidence: Sourced from SMolecule with verified purity, stable cold-chain handling, and expedited international delivery.

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Canonical SMILES

Purity

Maitotoxin (MTX) is a ladder-shaped polyether produced by the dinoflagellate Gambierdiscus toxicus and is recognized as the largest and most potent non-polymeric natural product known, with a molecular weight of approximately 3422 Da [1]. In procurement and assay design, MTX is primarily utilized as an ultra-potent, irreversible activator of endogenous non-selective cation channels (NSCCs), particularly the Transient Receptor Potential Canonical 1 (TRPC1) channel [2]. Unlike generic ionophores, MTX induces a massive, sustained influx of extracellular calcium at picomolar concentrations, making it the definitive positive control for calcium signaling, excitotoxicity, and TRP channel research where extreme potency and membrane preservation are required[2].

Research Fit

Unique Ca²⁺ influx and NHX-dependent acidification phenotype not shared by other polyether toxins

Discriminates mechanistically from ciguatoxin, brevetoxin, and yessotoxin pathways

Essential tool compound for MTX binding-site pharmacophore and cytolytic pore research

Required for polyether toxin synergism models (e.g., MTX+YTX co-application)

References

- [1] Murata, M., et al. "Structure and Partial Stereochemical Assignments for Maitotoxin, the Most Toxic and Largest Natural Non-Biopolymer." J. Am. Chem. Soc. 1994, 116, 7098–7107.

- [2] Reyes-Batlle, M., et al. "Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches." Mar. Drugs 2021, 19(2), 78.

Substituting Maitotoxin with generic calcium ionophores (such as Ionomycin or A23187) fundamentally alters the assay mechanism. Ionophores act as mobile lipid-soluble carriers that physically shuttle calcium across the lipid bilayer, bypassing cellular channel machinery and disrupting native membrane integrity [1]. In contrast, MTX specifically binds to and opens endogenous TRPC1 and related non-selective cation channels, allowing researchers to study true channel-mediated downstream signaling [1]. Furthermore, substitution with co-occurring marine polyethers like Ciguatoxin (CTX) or Palytoxin (PTX) is functionally invalid; CTX primarily targets voltage-gated sodium channels (VGSCs), while PTX converts the Na+/K+ ATPase pump into a pore [2]. Only MTX provides targeted, channel-mediated calcium influx without confounding sodium pump or VGSC gating kinetics[2].

Substitution Risk

Ciguatoxin CTX 3C does not induce Ca²⁺ influx or intracellular acidification; excitotoxicity models require MTX

Brevetoxins act as competitive antagonists at the MTX binding site, not functional agonists; pharmacophore studies demand authentic MTX

Yessotoxin modulates Ca²⁺ responses but cannot replicate the primary MTX-activated cation channel and pore phenotype

References

- [1] Reyes-Batlle, M., et al. "Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches." Mar. Drugs 2021, 19(2), 78.

- [2] Perez, S., et al. "Differential Effects of Ciguatoxin and Maitotoxin in Primary Cultures of Cortical Neurons." ACS Chem. Neurosci. 2014, 5(8), 704-710.

Molar Potency and Signal-to-Noise in Calcium Influx Assays

In comparative fluorometric calcium assays, Maitotoxin demonstrates extreme molar potency, triggering massive intracellular calcium spikes at concentrations as low as 10 to 50 picomolar (pM) [1]. In head-to-head comparisons, achieving an equivalent acrosome reaction or calcium influx response requires 15 to 20 micromolar (µM) concentrations of generic ionophores like Ionomycin or A23187 [2]. This represents an approximately 10^5 to 10^6-fold difference in required molarity, allowing MTX to be dosed at ultra-trace levels that eliminate the risk of solvent (DMSO) toxicity or off-target lipid disruption [1].

| Evidence Dimension | Concentration required for maximal Ca2+ influx |

| Target Compound Data | Maitotoxin (10 - 50 pM) |

| Comparator Or Baseline | Ionomycin / A23187 (15 - 20 µM) |

| Quantified Difference | MTX is >100,000-fold more potent than standard ionophores. |

| Conditions | Fluo-3 loaded mammalian cells and electrophysiological assays. |

Enables ultra-trace dosing in high-throughput screens, ensuring that the observed cellular responses are free from solvent artifacts and non-specific lipid toxicity.

Mechanism of Calcium Translocation and Membrane Integrity

Unlike generic ionophores that physically permeate the lipid bilayer, Maitotoxin strictly relies on endogenous membrane proteins to facilitate calcium entry. Electrophysiological studies using Xenopus oocytes demonstrate that siRNA-mediated silencing of the TRPC1 channel completely abolishes the MTX-induced calcium current, even at elevated toxin doses [1]. Ionomycin, conversely, continues to flood the cell with calcium regardless of channel expression because it acts as a mobile ion carrier[2]. This absolute dependence on TRPC1 confirms that MTX preserves the native lipid bilayer's barrier function while selectively locking endogenous channels in an open state [1].

| Evidence Dimension | Pathway of Ca2+ entry and dependence on channel expression |

| Target Compound Data | Maitotoxin (Ca2+ influx abolished by >90% upon TRPC1 siRNA silencing) |

| Comparator Or Baseline | Ionomycin (Ca2+ influx unaffected by channel silencing; acts as a physical lipid shuttle) |

| Quantified Difference | MTX is 100% dependent on endogenous channel machinery; ionophores bypass channels entirely. |

| Conditions | Two-electrode voltage-clamp (TEVC) in TRPC1-silenced Xenopus oocytes. |

Critical for researchers who need to study endogenous channel-mediated signaling cascades rather than artificial, chemically induced membrane leaks.

Target Orthogonality vs. Co-occurring Marine Polyethers

Despite structural similarities and co-isolation from Gambierdiscus toxicus, Maitotoxin and Ciguatoxin (CTX) exhibit strictly divergent pharmacological profiles. In primary cortical neurons, CTX directly alters voltage-gated sodium channels (VGSCs) by shifting their activation and inactivation curves to more hyperpolarized potentials[1]. In contrast, MTX induces massive calcium influx and intracellular acidosis without exerting any effect on VGSC activation or inactivation kinetics [1]. This functional orthogonality proves that MTX is a highly specific tool for calcium channel activation that will not introduce confounding sodium channel gating artifacts into complex electrophysiological models [1].

| Evidence Dimension | Effect on Voltage-Gated Sodium Channel (VGSC) activation kinetics |

| Target Compound Data | Maitotoxin (No effect on VGSC activation/inactivation curves) |

| Comparator Or Baseline | Ciguatoxin 3C (Shifts VGSC activation to hyperpolarized potentials) |

| Quantified Difference | MTX provides complete functional selectivity for Ca2+ influx pathways without altering VGSC gating, unlike CTX. |

| Conditions | Patch-clamp electrophysiology in primary cultures of cortical neurons. |

Ensures that positive control data in neuronal calcium assays is not confounded by simultaneous alterations in sodium channel gating.

Ultimate Positive Control for Fluorescence-Based Calcium Assays

Due to its extreme picomolar potency and lack of solvent-induced artifacts, Maitotoxin is the preferred positive control in high-throughput screening (HTS) for calcium influx[1]. It provides a reliable, maximal calcium signal without the membrane-disrupting effects of micromolar ionomycin doses.

Isolation and Study of TRPC1-Mediated Signaling Pathways

Because MTX selectively activates endogenous non-selective cation channels, specifically TRPC1, it is procured to model TRP channel activation in neurobiology and cardiovascular research[2]. It allows researchers to bypass upstream receptor activation and directly lock TRPC1 in an open state.

Controlled Induction of Excitotoxicity and Calpain Activation

MTX's ability to induce massive, sustained intracellular calcium overload and subsequent acidosis makes it an ideal tool for modeling excitotoxic cell death [1]. It is used to reliably trigger calcium-dependent proteases (calpains) and apoptotic cascades in neurodegenerative disease models.

Application Fit

References

- [1] Reyes-Batlle, M., et al. "Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches." Mar. Drugs 2021, 19(2), 78.

- [2] Estacion, M., et al. "Maitotoxin Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes." Mar. Drugs 2011, 9(11), 2427-2443.

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Ciguatera fish poisoning (CFP), which is the most commonly reported marine toxin disease in the world, is caused by consumption of contaminated coral reef fishes such as barracuda, grouper, and snapper. It is estimated that approximately 25,000 people are affected annually by ciguatoxins and CFP is regarded as a world health problem.

The ciguatoxins are a family of heat-stable, lipid-soluble, highly oxygenated, cyclic polyether molecules with a structural framework reminiscent of the brevetoxins, and more than 20 toxins may be involved in ciguatera fish poisoning (CFP). ... Ciguatoxin and maitotoxin are the two most common toxins associated with CFP ...

Analytic Laboratory Methods

Explore Compound Types